alpha-Cyano-4-methoxycinnamic acid
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Overview
Description
Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .
Synthesis Analysis
The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis
Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis
The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .Scientific Research Applications
Phenolic Acids and Their Biological Activities
Phenolic acids, such as p-Coumaric acid and its derivatives, which are closely related to alpha-Cyano-4-methoxycinnamic acid, exhibit a wide range of biological activities. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects, among others. The conjugation of p-Coumaric acid significantly enhances its biological activities, highlighting the potential of similar compounds in scientific research and their applications in health and disease management. The high biological activity yet low absorption of these conjugates presents an intriguing area for further investigation (Pei et al., 2016).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria are a source of various compounds with antimicrobial activities, including those related to alpha-Cyano-4-methoxycinnamic acid. The review of 121 cyanobacterial compounds has revealed their potential against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This includes a diverse range of chemical classes such as alkaloids, aromatic compounds, and phenols, which show promise for pharmaceutical applications (Swain et al., 2017).
Cosmeceutical Significance of Hydroxycinnamic Acids
Hydroxycinnamic acids and their derivatives, akin to alpha-Cyano-4-methoxycinnamic acid, are recognized for their cosmeceutical significance. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. They are proposed as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their potential, there is a noted scarcity in studies validating their benefits in actual cosmetic products, pointing towards a gap that requires bridging through further research (Taofiq et al., 2017).
Structure-Activity Relationships of Hydroxycinnamic Acids
The antioxidant properties of hydroxycinnamic acids are well-documented, with a focus on their structure-activity relationships. The presence of an unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function significantly influence their antioxidant activity. These findings underscore the importance of structural optimization in developing effective antioxidants from hydroxycinnamic acids for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyano-4-methoxycinnamic acid | |
CAS RN |
1519-55-7 |
Source
|
Record name | 1519-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Cyano-4-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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